Cas no 1246372-52-0 (2-bromo-5-iodoimidazo2,1-b1,3,4thiadiazole)
2-bromo-5-iodoimidazo2,1-b1,3,4thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
- Imidazo[2,1-b]-1,3,4-thiadiazole, 2-bromo-5-iodo-
- DB-164119
- 2-Bromo-5-iodoimidazo[2,1-b]-1,3,4-thiadiazole
- AKOS015565065
- EN300-172628
- MQVHKBWFJUMWBG-UHFFFAOYSA-N
- D74221
- SCHEMBL452502
- CS-0080521
- 1246372-52-0
- 2-bromo-5-iodoimidazo2,1-b1,3,4thiadiazole
-
- Inchi: 1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H
- InChI Key: MQVHKBWFJUMWBG-UHFFFAOYSA-N
- SMILES: S1C(Br)=NN2C(I)=CN=C12
Computed Properties
- Exact Mass: 328.81193g/mol
- Monoisotopic Mass: 328.81193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 58.4Ų
2-bromo-5-iodoimidazo2,1-b1,3,4thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM330121-1g |
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 95%+ | 1g |
$1196 | 2021-08-18 | |
| TRC | B247870-10mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B247870-50mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B247870-100mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-172628-100mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 95.0% | 100mg |
$232.0 | 2022-02-28 | |
| Enamine | EN300-172628-250mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 95.0% | 250mg |
$331.0 | 2022-02-28 | |
| Enamine | EN300-172628-500mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 95.0% | 500mg |
$523.0 | 2022-02-28 | |
| Enamine | EN300-172628-1000mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 95.0% | 1g |
$671.0 | 2022-02-28 | |
| Enamine | EN300-172628-2500mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 95.0% | 2500mg |
$1314.0 | 2022-02-28 | |
| Enamine | EN300-172628-5000mg |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole |
1246372-52-0 | 95.0% | 5g |
$1945.0 | 2022-02-28 |
2-bromo-5-iodoimidazo2,1-b1,3,4thiadiazole Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-bromo-5-iodoimidazo2,1-b1,3,4thiadiazole
Introduction to 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole (CAS No. 1246372-52-0)
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole, identified by its CAS number 1246372-52-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazothiadiazole class, a scaffold known for its broad spectrum of biological activities and utility in drug development. The presence of both bromo and iodo substituents on the imidazothiadiazole core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.
The structure of 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole consists of a fused ring system comprising an imidazole ring connected to a thiadiazole ring. The bromo and iodo atoms serve as key functional groups that facilitate various chemical transformations, including cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. These reactions are particularly relevant in the development of novel therapeutic agents, where precise functionalization is often required to achieve desired pharmacological properties.
In recent years, there has been a growing interest in imidazothiadiazole derivatives due to their demonstrated efficacy in various biological assays. For instance, studies have shown that compounds within this class exhibit anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of substituents on the imidazothiadiazole core can significantly influence its biological profile, making it essential to carefully select and optimize these groups for targeted therapeutic applications.
The synthesis of 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by halogenation at specific positions on the heterocyclic ring. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing bromo and iodo substituents at desired locations. These methods leverage transition metal catalysts to facilitate the formation of carbon-heteroatom bonds under mild conditions, thereby improving yield and purity.
One of the most compelling aspects of 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is its potential as a building block for more complex pharmacophores. Researchers have utilized this compound to develop novel molecules with enhanced binding affinity and selectivity for biological targets. For example, derivatives of this scaffold have been investigated for their interactions with kinases and other enzymes implicated in cancer progression. The ability to modify both bromo and iodo positions allows for the creation of a diverse library of compounds that can be screened for pharmacological activity.
The pharmacological investigation of 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole has revealed several intriguing findings. Preclinical studies have demonstrated that certain derivatives exhibit inhibitory effects on enzymes such as tyrosine kinases, which are overexpressed in many cancer cell lines. Additionally, some analogs have shown promising anti-inflammatory properties by modulating cytokine production and immune cell function. These findings underscore the therapeutic potential of this compound class and highlight its relevance in contemporary drug discovery efforts.
The chemical versatility of 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole also makes it an attractive candidate for material science applications beyond pharmaceuticals. Researchers have explored its use in the development of organic electronic materials due to its ability to form stable conjugated systems. These systems can be integrated into optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The halogenated substituents further enhance the compound's compatibility with various synthetic methodologies used in material fabrication.
In conclusion,2-bromo-5-iodoimidazo[2,1-b][1,3, 4]thiadiazole (CAS No. 1246372-52-0) represents a structurally unique and biologically relevant compound with significant potential across multiple disciplines. Its synthesis through well-established organic chemistry techniques allows for rapid exploration of its derivatives' pharmacological properties. As research continues to uncover new applications for this scaffold,iminozothiadiazoles will undoubtedly remain at the forefront of medicinal chemistry innovation. The combination of its synthetic accessibility,biological activity,and versatility makes it an indispensable tool for both academic researchers and industrial scientists striving to develop next-generation therapeutics. With ongoing advancements in synthetic methodologies,this compound is poised to play an even greater role in shaping the future landscape.
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